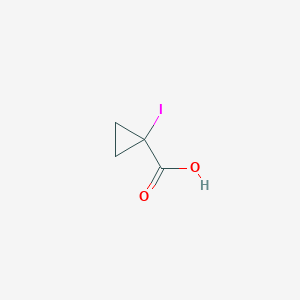
1-Iodocyclopropanecarboxylic Acid
Vue d'ensemble
Description
1-Iodocyclopropanecarboxylic Acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group
Applications De Recherche Scientifique
1-Iodocyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its reactivity can be harnessed for specific industrial processes.
Méthodes De Préparation
The synthesis of 1-Iodocyclopropanecarboxylic Acid typically involves the cyclopropanation of alkenes followed by iodination. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Iodocyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.
Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents for these reactions include bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include substituted cyclopropane derivatives and various functionalized carboxylic acids.
Mécanisme D'action
The mechanism by which 1-Iodocyclopropanecarboxylic Acid exerts its effects depends on the specific context of its use. In biological systems, the compound may interact with molecular targets such as enzymes, leading to inhibition or activation of specific pathways. The cyclopropane ring’s strain and the iodine atom’s reactivity play crucial roles in these interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-Iodocyclopropanecarboxylic Acid can be compared with other cyclopropane-containing compounds, such as 1-Bromocyclopropanecarboxylic Acid and 1-Chlorocyclopropanecarboxylic Acid. These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their reactivity and applications. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromine and chlorine analogs, highlighting its uniqueness.
Similar Compounds
- 1-Bromocyclopropanecarboxylic Acid
- 1-Chlorocyclopropanecarboxylic Acid
- 1-Fluorocyclopropanecarboxylic Acid
These compounds are structurally similar but exhibit different chemical properties due to the varying halogen atoms, making each one unique in its applications and reactivity.
Propriétés
IUPAC Name |
1-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRDCIZONWZVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


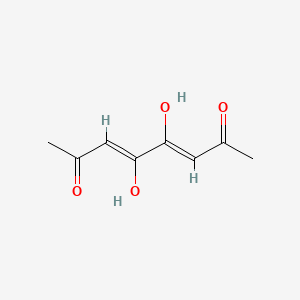
![[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester](/img/structure/B8177001.png)
![4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)

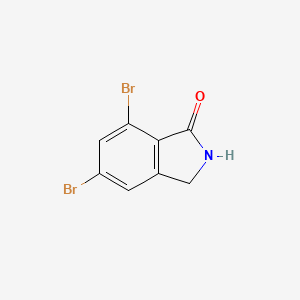

![4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8177019.png)
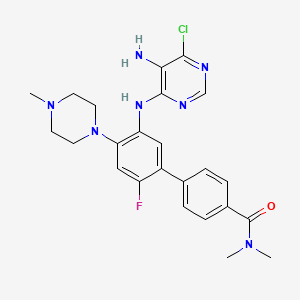
![Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B8177026.png)
![Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate](/img/structure/B8177039.png)
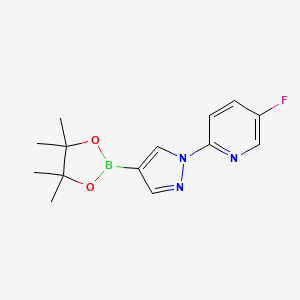
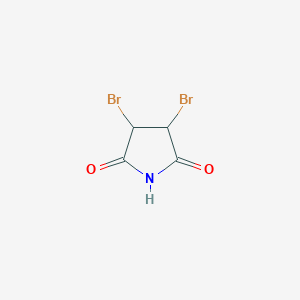
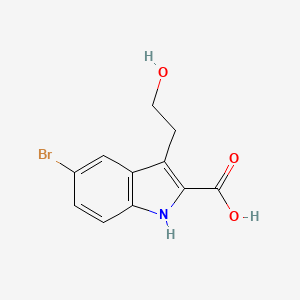
![8-[3-[Boc(3,4-dimethoxyphenethyl)amino]propyl]-4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione](/img/structure/B8177072.png)
